

# Lansoprazole sodium stock solution preparation concentration

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## Compound Focus: Lansoprazole Sodium

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## Lansoprazole Solution Preparation Protocols

Lansoprazole is highly unstable in acidic conditions and degrades rapidly in aqueous solutions, requiring alkaline stabilizers to maintain integrity during solution preparation [1]. The following protocols are derived from stability studies and compounding guides.

### Protocol 1: Sodium Bicarbonate Vehicle Suspension

This method suspends lansoprazole in an alkaline vehicle to inhibit degradation [2] [3] [4].

- **Objective:** To prepare a 3 mg/mL lansoprazole oral suspension in 8.4% sodium bicarbonate.
- **Materials and Reagents:**
  - Lansoprazole delayed-release capsules (e.g., 30 mg)
  - Sodium Bicarbonate Injection, 8.4%
  - Amber-colored plastic oral syringes
  - Mortar and pestle
  - Measuring cylinder
- **Method:**
  - Calculate the required quantity of lansoprazole. To make 100 mL of a 3 mg/mL suspension, you need 300 mg of lansoprazole, equivalent to ten 30 mg capsules.
  - Carefully open the required number of capsules and empty the enteric-coated pellets into a mortar.

- Gently crush the pellets into a fine powder using the pestle.
- Add a small amount of the 8.4% sodium bicarbonate solution to the powder to form a smooth paste.
- Gradually add the remainder of the sodium bicarbonate vehicle while mixing thoroughly to achieve a uniform suspension.
- Transfer the suspension into amber-colored oral syringes for unit-dose dispensing.
- **Storage and Stability:** Refer to stability data in [2] and [3]. Conflicting findings exist; the most conservative stability guidelines from the search results are summarized in Table 1.

## Protocol 2: Ora-Blend Vehicle Suspension

This method uses a commercial suspending vehicle for potentially enhanced physical stability and palatability [4].

- **Objective:** To prepare a 3 mg/mL lansoprazole oral suspension using Ora-Blend.
- **Materials and Reagents:**
  - Lansoprazole delayed-release capsules (e.g., 30 mg)
  - Sodium Bicarbonate Injection, 8.4%
  - Ora-Blend vehicle
  - Tight, light-resistant container (e.g., amber bottle)
  - Mortar and pestle
  - Graduated cylinder
- **Method:**
  - Follow steps 1-3 from Protocol 1 to obtain a fine powder of lansoprazole.
  - Wet the powder with a small amount of 8.4% sodium bicarbonate solution.
  - Slowly add the Ora-Blend vehicle to the mixture to the final required volume, mixing well to ensure homogeneity.
  - Package the final suspension in a tight, light-resistant container.
- **Storage and Stability:** One source suggests a beyond-use date of up to 90 days under refrigeration or at controlled room temperature may be used, although this is not supported by the specific stability studies found [4].

## Stability Data Summary

The following table consolidates key quantitative stability findings from experimental studies for easy comparison. Note the variation in results between studies.

Table 1: Stability of Lansoprazole (3 mg/mL) in Sodium Bicarbonate Suspension

Storage Condition	Stability Duration	Definition of Stability	Primary Reference
Ambient (22°C)	8 hours	≥90% initial concentration	[3]
Ambient (22°C)	48 hours	≥90% initial concentration	[2]
Refrigerated (4°C)	14 days	≥90% initial concentration	[3]
Refrigerated (4°C)	7 days	≥90% initial concentration	[2]

## Critical Experimental Considerations

- **Stability Discrepancies:** The conflicting stability data between [2] and [3] highlights that stability is highly dependent on the specific experimental conditions. **Researchers should validate the stability of their specific preparation** under their own laboratory conditions if precise concentration is critical.
- **pH Dependency:** Lansoprazole's stability is profoundly dependent on pH. Its half-life in solution is approximately 30 minutes at pH 5 but extends to about 18 hours at pH 7 [4]. The alkaline environment provided by sodium bicarbonate (pH ~8.3-8.5) is essential for stabilization [4] [1].
- **Light and Moisture Sensitivity:** Lansoprazole is sensitive to both light and moisture [1]. Using amber-colored syringes or light-resistant containers and ensuring tight packaging are mandatory to prevent degradation.

## Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study on an extemporaneously prepared lansoprazole suspension, based on the methodologies cited.

## Key Conclusions for Researchers

- **Primary Method:** The established method for preparing a liquid lansoprazole solution for research use involves extemporaneous compounding into an **8.4% sodium bicarbonate vehicle** to create a 3 mg/mL suspension [2] [3] [4].

- **Stability Window:** The prepared suspension has a **short usable life**. Conservative stability guidelines indicate **48 hours at room temperature** and **7 days under refrigeration**, though some studies report longer periods [2].
- **Fundamental Constraint:** Lansoprazole is inherently **unstable in aqueous solution**, and all preparation methods are a compromise to enable short-term use [1]. This intrinsic property is the key challenge in formulation.

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